1-(4-{[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]methyl}phenyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(4-{[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]methyl}phenyl)pyrrolidin-2-one” is a complex organic molecule. It contains a triazole nucleus, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Synthesis Analysis
The synthesis of triazole derivatives involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The synthesis process is often carried out in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of this compound is complex, with a triazole nucleus that is readily capable of binding in the biological system with a variety of enzymes and receptors . This allows it to show versatile biological activities .Chemical Reactions Analysis
Triazole compounds, including the one , are known for their ability to undergo a variety of chemical reactions. They can bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities .Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Certain triazole derivatives exhibit anticancer properties. VU0623351-1’s structure warrants investigation as a potential anticancer agent, targeting specific pathways or receptors involved in cancer progression .
Biomedical Imaging Probes
Triazoles can serve as fluorescent probes in biomedical imaging. Investigating VU0623351-1’s potential as an imaging agent could aid in disease diagnosis and monitoring.
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its synthesis, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential biological activities could be explored further, given the known activities of triazole compounds .
Wirkmechanismus
Target of Action
The compound, also known as F3406-5447 or VU0623351-1, is a novel small-molecule arenavirus inhibitor . It exhibits strong anti-Lassa mammarenavirus (LASV) activity . The primary target of this compound is the LASV glycoprotein GP2 .
Mode of Action
F3406-5447 inhibits LASV by specifically interfering with the pH-dependent fusion in the endosome compartment that is mediated by LASV glycoprotein GP2 . This interaction blocks the entry of the virus into the host cell, thereby preventing the virus from replicating and spreading .
Biochemical Pathways
The compound affects the viral entry pathway. By inhibiting the LASV glycoprotein GP2, it prevents the virus from entering the host cell and replicating. This action disrupts the life cycle of the virus, reducing its ability to infect new cells and spread throughout the body .
Pharmacokinetics
The pharmacokinetics of similar triazole compounds suggest that they are readily capable of binding in the biological system with a variety of enzymes and receptors . More research is needed to determine the specific absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Result of Action
The result of the compound’s action is the inhibition of LASV entry into host cells. This prevents the virus from replicating and spreading, which can help to control the infection and reduce the severity of the disease .
Action Environment
The efficacy and stability of F3406-5447 or VU0623351-1 can be influenced by various environmental factors. These may include the pH of the endosome compartment, as the compound’s mechanism of action involves interfering with pH-dependent fusion
Eigenschaften
IUPAC Name |
6-(3,4-dimethylphenyl)-2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-16-5-8-19(14-17(16)2)21-11-12-22-26-28(24(31)29(22)25-21)15-18-6-9-20(10-7-18)27-13-3-4-23(27)30/h5-12,14H,3-4,13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQXIMPHEKPKRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C(=NN(C3=O)CC4=CC=C(C=C4)N5CCCC5=O)C=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,4-dimethylphenyl)-2-(4-(2-oxopyrrolidin-1-yl)benzyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.